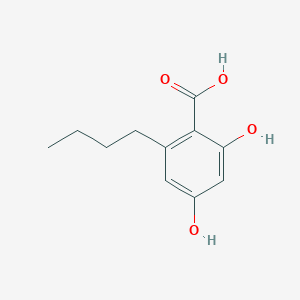

2-Butyl-4,6-dihydroxybenzoic acid

Description

Properties

IUPAC Name |

2-butyl-4,6-dihydroxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-2-3-4-7-5-8(12)6-9(13)10(7)11(14)15/h5-6,12-13H,2-4H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCVYYQAXKLEYGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(C(=CC(=C1)O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties and Solubility Profile of 2-Butyl-4,6-dihydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Butyl-4,6-dihydroxybenzoic acid, a derivative of dihydroxybenzoic acid, represents a class of compounds with potential significance in medicinal chemistry and drug discovery. The strategic placement of a butyl group on the aromatic ring, alongside hydroxyl and carboxylic acid moieties, is anticipated to modulate its physicochemical properties, thereby influencing its pharmacokinetic and pharmacodynamic profile. Understanding these fundamental properties is a critical first step in the rational design and development of new therapeutic agents.

This in-depth technical guide provides a comprehensive overview of the key physicochemical parameters and the solubility profile of 2-Butyl-4,6-dihydroxybenzoic acid. In the absence of extensive publicly available experimental data for this specific molecule, this guide emphasizes the established methodologies for determining these crucial properties. By providing detailed, field-proven experimental protocols, this document serves as a practical resource for researchers, enabling them to generate the necessary data to advance their research and development efforts. The guide also draws upon data from structurally related dihydroxybenzoic acid isomers to provide context and highlight the importance of each parameter.

Physicochemical Properties: The Foundation of Drug Action

The physicochemical properties of a drug candidate are fundamental to its absorption, distribution, metabolism, and excretion (ADME) profile. A thorough understanding of these characteristics is paramount for predicting a compound's behavior in biological systems and for guiding formulation development.

Core Molecular Identifiers

The foundational identifiers for 2-Butyl-4,6-dihydroxybenzoic acid are summarized in the table below.

| Property | Value | Source |

| Chemical Name | 2-Butyl-4,6-dihydroxybenzoic acid | N/A |

| CAS Number | 173324-41-9 | [1][2] |

| Molecular Formula | C₁₁H₁₄O₄ | [1] |

| Molecular Weight | 210.23 g/mol | [1] |

| IUPAC Name | 2-butyl-4,6-dihydroxy-benzoic acid | [1] |

| SMILES | CCCCc1cc(O)cc(O)c1C(=O)O | [1] |

| Predicted Boiling Point | 394.3 ± 22.0 °C | [2] |

Acid Dissociation Constant (pKa)

| Compound | pKa Values |

| 2,4-Dihydroxybenzoic acid | 3.11, 8.55, 14.0 |

| 2,6-Dihydroxybenzoic acid | 1.51 (strongest acidic) |

| 2,5-Dihydroxybenzoic acid | Data not readily available |

| 3,4-Dihydroxybenzoic acid | Data not readily available |

| 3,5-Dihydroxybenzoic acid | Data not readily available |

The presence of the electron-donating butyl group at the 2-position is expected to have a nuanced effect on the pKa values of the carboxylic acid and hydroxyl groups compared to the parent dihydroxybenzoic acid. Experimental determination is crucial for an accurate understanding of its ionization profile.

Lipophilicity (LogP)

The partition coefficient (P), typically expressed as its logarithm (logP), is a measure of a compound's differential solubility in a biphasic system of a nonpolar solvent (often n-octanol) and a polar solvent (water).[3] LogP is a critical indicator of a drug's ability to cross biological membranes.[3] The butyl group in 2-Butyl-4,6-dihydroxybenzoic acid will significantly increase its lipophilicity compared to unsubstituted dihydroxybenzoic acids.

| Compound | LogP |

| 2,4-Dihydroxybenzoic acid | 1.63 |

| 2,6-Dihydroxybenzoic acid | 1.28 |

| 2,5-Dihydroxybenzoic acid | 1.6 |

An optimal logP value is often sought in drug design to balance solubility and membrane permeability.

Solubility Profile: A Critical Determinant of Bioavailability

The solubility of an active pharmaceutical ingredient (API) is a key factor influencing its oral bioavailability. Poor aqueous solubility can lead to low and variable absorption, hindering clinical development. The solubility of 2-Butyl-4,6-dihydroxybenzoic acid is expected to be pH-dependent due to its acidic functional groups.

Thermodynamic vs. Kinetic Solubility

It is important to distinguish between thermodynamic and kinetic solubility. Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution at a specific temperature and pH. Kinetic solubility , on the other hand, is the concentration at which a compound, often rapidly dissolved from a concentrated stock solution (e.g., in DMSO), begins to precipitate in an aqueous medium. Kinetic solubility is frequently used in early-stage drug discovery for high-throughput screening.

While specific solubility data for 2-Butyl-4,6-dihydroxybenzoic acid is not available, the general solubility of related dihydroxybenzoic acids is described as soluble in water, ethanol, and diethyl ether. The introduction of the butyl group is likely to decrease aqueous solubility and increase solubility in organic solvents.

Experimental Protocols for Physicochemical and Solubility Characterization

The following section provides detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties and solubility of 2-Butyl-4,6-dihydroxybenzoic acid.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of a compound by monitoring the pH of a solution as a titrant of known concentration is added.

Methodology:

-

Preparation of the Analyte Solution: Accurately weigh and dissolve a known amount of 2-Butyl-4,6-dihydroxybenzoic acid in a co-solvent system (e.g., methanol/water) to ensure complete dissolution.

-

Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the analyte solution in a thermostatted vessel and immerse the calibrated pH electrode.

-

Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a calibrated burette.

-

Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. For polyprotic acids, multiple inflection points will be observed.

Determination of LogP by the Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining the octanol-water partition coefficient.

Methodology:

-

Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.

-

Sample Preparation: Prepare a stock solution of 2-Butyl-4,6-dihydroxybenzoic acid in the aqueous phase.

-

Partitioning: In a separatory funnel, combine a known volume of the analyte-containing aqueous phase with a known volume of the n-octanol phase.

-

Equilibration: Shake the funnel for a predetermined period (e.g., 1-2 hours) to allow for the partitioning of the analyte between the two phases.

-

Phase Separation: Allow the phases to separate completely.

-

Quantification: Determine the concentration of the analyte in both the aqueous and n-octanol phases using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).

-

Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Determination of Thermodynamic Solubility by the Shake-Flask Method

This method determines the equilibrium solubility of a compound in a specific solvent system.

Methodology:

-

Sample Preparation: Add an excess amount of solid 2-Butyl-4,6-dihydroxybenzoic acid to a series of vials, each containing a known volume of the desired solvent (e.g., water, pH buffers, organic solvents).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of the experiment is essential.

-

Phase Separation: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.

-

Sample Collection: Carefully collect an aliquot of the supernatant.

-

Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method (e.g., HPLC-UV).

-

Solubility Value: The measured concentration represents the thermodynamic solubility of the compound in that specific solvent.

Interplay of Physicochemical Properties and Solubility

The physicochemical properties of 2-Butyl-4,6-dihydroxybenzoic acid are intrinsically linked and collectively determine its solubility profile.

Conclusion

While a complete experimental dataset for the physicochemical properties and solubility of 2-Butyl-4,6-dihydroxybenzoic acid is not yet publicly available, this technical guide provides the necessary framework and detailed methodologies for its comprehensive characterization. The provided protocols for determining pKa, logP, and thermodynamic solubility are robust and widely accepted in the field of drug development. By following these established procedures, researchers can generate the critical data needed to evaluate the potential of 2-Butyl-4,6-dihydroxybenzoic acid as a drug candidate and to guide future formulation and development efforts. The insights gained from such studies will be instrumental in unlocking the therapeutic potential of this and related molecules.

References

- Hardcastle, I. R., et al. (2001). 2,3,5-trifluoro-4-(3-fluoropropoxy)-6-hydroxybenzoic acid. Tetrahedron Letters, 42(7), 1363-1365.

-

SIELC Technologies. (2025, August 1). 2,4-Dihydroxybenzoic Acid. Retrieved from [Link]

-

PubChem. (n.d.). 2,5-Dihydroxybenzoic acid. Retrieved from [Link]

-

FooDB. (2010, April 8). Showing Compound 2,6-Dihydroxybenzoic acid (FDB000845). Retrieved from [Link]

-

LookChem. (2023, July 5). 2,4-dihydroxy-6-n-butylbenzoic acid, methyl ester cas 102342-62-1. Retrieved from [Link]

-

PubChem. (n.d.). 2-(3,4-Dihydroxybenzoyloxy)-4,6-dihydroxybenzoic acid. Retrieved from [Link]

-

AHH Chemical. (n.d.). Buy Quality Food Grade 2,4-dihydroxy-6-butylbenzoic acid 102342-62-1. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Dihydroxybenzoic Acid. Retrieved from [Link]

-

ResearchGate. (2020, January). 2,3-Dihydroxybenzoic acid. Retrieved from [Link]

Sources

- 1. 2-Butyl-4,6-dihydroxybenzoic Acid, TRC 100 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.at]

- 2. Buy Quality Food Grade 2,4-dihydroxy-6-butylbenzoic acid 102342-62-1 [minstargroup.com]

- 3. 2,5-Dihydroxybenzoic acid | C7H6O4 | CID 3469 - PubChem [pubchem.ncbi.nlm.nih.gov]

Redefining Natural Occurrence: A Technical Guide to the Biosynthesis of 2-Butyl-4,6-dihydroxybenzoic Acid in Engineered Aspergillus Species

The "Natural Occurrence" Paradox in Synthetic Biology

In classical pharmacognosy, "natural occurrence" refers strictly to the endogenous secondary metabolites of a wild-type organism. However, the advent of precursor-directed biosynthesis has redefined this concept. 2-Butyl-4,6-dihydroxybenzoic acid (commonly referred to as butyl-olivetolic acid) is a rare polyketide and a critical building block for novel cannabinoid analogs[1]. While it is not a canonical metabolite of wild-type fungi, it is now "naturally" biosynthesized at scale using engineered Aspergillus species (such as A. niger and A. oryzae) functioning as heterologous cell factories[2].

For drug development professionals, utilizing Aspergillus as a biological vehicle offers a stereoselective, enzymatically driven alternative to harsh chemical synthesis, yielding high-purity polyketides suitable for downstream prenylation into synthetic cannabinoids[3].

Biochemical Framework: Precursor-Directed Biosynthesis

The biosynthesis of 2-Butyl-4,6-dihydroxybenzoic acid relies on the introduction of a Type III Polyketide Synthase (PKS) pathway into the Aspergillus host. The core mechanism is driven by the substrate promiscuity of two key plant-derived enzymes: Olivetolic Acid Synthase (OAS) and Olivetolic Acid Cyclase (OAC).

As demonstrated by , OAC is a dimeric α+β barrel (DABB) protein that catalyzes a C2–C7 intramolecular aldol condensation[4]. By feeding the Aspergillus culture a non-native short-chain fatty acid—specifically valeric acid (pentanoic acid)—the host's native acyl-CoA synthetases convert it into pentanoyl-CoA. OAS then condenses pentanoyl-CoA with three molecules of malonyl-CoA to form a linear tetraketide intermediate, which OAC cyclizes into the butyl-substituted resorcinolic acid[1].

Biochemical pathway for 2-Butyl-4,6-dihydroxybenzoic acid biosynthesis.

Host Causality: Why Aspergillus?

The selection of filamentous fungi over standard bacterial hosts (E. coli) or yeast (S. cerevisiae) is rooted in two critical physiological advantages:

-

Malonyl-CoA Flux: Aspergillus species possess an exceptionally high native flux through the acetate-malonate pathway, ensuring that the intracellular malonyl-CoA pool is not depleted during the aggressive condensation steps required by OAS.

-

Lipophilic Toxicity Tolerance: Short-chain fatty acids like valeric acid are highly toxic to microbial membranes. Aspergillus exhibits superior morphological resilience, allowing for higher precursor feeding titers without inducing widespread cell lysis or apoptosis.

Self-Validating Protocol: Fermentation and Isolation

The following methodology outlines a precursor-directed fed-batch fermentation system for the production of 2-Butyl-4,6-dihydroxybenzoic acid, adapted from established recombinant polyketide protocols detailed in[2]. Every step includes a built-in validation checkpoint to ensure systemic integrity.

Step 1: Seed Culture Preparation

-

Action: Inoculate engineered Aspergillus spores into 350 mL of defined leucine/uracil-deficient media. Incubate overnight at 30°C with 250 rpm agitation.

-

Causality: Transitioning spores to active mycelial growth in selective media ensures plasmid retention and rapid biomass accumulation before the metabolic burden of heterologous polyketide production begins.

-

Validation Checkpoint: Optical density (

) must reach 2.0–2.5, confirming the transition into the exponential growth phase.

Step 2: Fed-Batch Fermentation

-

Action: Transfer the seed culture into a 7.5 L fermenter containing 3 L of 2X YEP media with 1.25% glucose. Maintain agitation at 400–600 rpm and aeration at 1–2 vvm. Control the 20% glucose feed to match the fungal growth rate.

-

Causality: Matching the carbon feed to the exact metabolic consumption rate prevents the accumulation of ethanol (Crabtree effect), thereby routing maximum carbon flux toward malonyl-CoA synthesis.

-

Validation Checkpoint: Intermittent dissolved oxygen (DO) spikes should occur, validating that the glucose feed is the limiting factor and is being fully consumed.

Step 3: Precursor Feeding (Valeric Acid)

-

Action: At 30 hours post-inoculation, introduce valeric acid at a controlled feeding rate of ~48 µL/L/hr. Maintain strict pH control (pH 6.5) using automated base addition[2].

-

Causality: Valeric acid is highly disruptive to cell membranes. Delaying its addition until 30 hours ensures sufficient fungal biomass exists to absorb the toxic shock. Strict pH control prevents the spontaneous decarboxylation of the product into its resorcinol derivative (butyl-olivetol).

-

Validation Checkpoint: HPLC monitoring of the fermentation broth should show a steady state of free valeric acid, confirming continuous cellular uptake and conversion rather than toxic accumulation.

Step 4: Solvent Extraction and Purification

-

Action: At 72 hours, harvest the broth. Acidify the cell-free supernatant to pH 3.0 using HCl, followed by liquid-liquid extraction with ethyl acetate.

-

Causality: Acidifying the broth ensures the carboxylic acid moiety of 2-Butyl-4,6-dihydroxybenzoic acid is fully protonated, neutralizing its charge and maximizing its partitioning into the organic ethyl acetate phase.

-

Validation Checkpoint: LC-MS analysis of the organic extract must yield a distinct

ion peak at m/z 209 (corresponding to the molecular weight of 210.23 g/mol ), confirming the successful biosynthesis of the butyl analog.

Step-by-step fermentation and isolation workflow in Aspergillus.

Quantitative Analog Mapping

The structural basis for varying the alkyl chain length is supported by the inherent substrate promiscuity of the OAS/OAC enzymatic complex, as explored in related structural studies by[1]. By simply altering the aliphatic carboxylic acid fed during fermentation, researchers can predictably dictate the final polyketide product[2].

Table 1: Precursor-to-Product Mapping in Engineered Aspergillus

| Fed Precursor Acid | Carbon Chain | Intracellular Acyl-CoA | Resulting Polyketide Product | Alkyl Side Chain |

| Butyric Acid | C4 | Butanoyl-CoA | Divarinic Acid | Propyl (C3) |

| Valeric Acid | C5 | Pentanoyl-CoA | 2-Butyl-4,6-dihydroxybenzoic acid | Butyl (C4) |

| Hexanoic Acid | C6 | Hexanoyl-CoA | Olivetolic Acid | Pentyl (C5) |

Conclusion

The production of 2-Butyl-4,6-dihydroxybenzoic acid in Aspergillus represents a triumph of synthetic biology over traditional botanical extraction. By leveraging the robust metabolic flux of filamentous fungi and the substrate flexibility of plant-derived PKS enzymes, drug development professionals can establish highly scalable, self-validating pipelines for next-generation cannabinoid therapeutics.

References

-

Gagne, S. J., Stout, J. M., Liu, E., Boubakir, Z., Clark, S. M., & Page, J. E. (2012). Identification of olivetolic acid cyclase from Cannabis sativa reveals a unique catalytic route to plant polyketides. Proceedings of the National Academy of Sciences, 109(31), 12811-12816. URL: [Link]

- Sun, J., et al. (2018). Recombinant production systems for prenylated polyketides of the cannabinoid family. US Patent US20180334692A1.

-

Yang, X., Matsui, T., Kodama, T., Mori, T., Taura, F., & Morita, H. (2016). Structural basis for the biosynthesis of divarinic acid by type III polyketide synthase. FEBS Journal, 283(6), 1088-1106. URL: [Link]

Sources

- 1. US20180334692A1 - Recombinant production systems for prenylated polyketides of the cannabinoid family - Google Patents [patents.google.com]

- 2. WO2018209143A1 - Recombinant production systems for prenylated polyketides of the cannabinoid family - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pnas.org [pnas.org]

Thermodynamic Stability of 2-Butyl-4,6-dihydroxybenzoic Acid: Mechanisms, Kinetics, and Stabilization Strategies

Executive Summary

2-Butyl-4,6-dihydroxybenzoic acid (2-Butyl-4,6-DHBA) is a highly specialized polyketide equivalent to the 4-carbon (butyl) analog of olivetolic acid. In advanced drug development and biosynthesis, it serves as the critical precursor for the "butol" series of phytocannabinoids, such as cannabigerobutol (CBGB) and tetrahydrocannabutol (THCB) ([1]).

For researchers and formulation scientists, the primary challenge in utilizing 2-Butyl-4,6-DHBA lies in its thermodynamic instability. Like all resorcylic acid derivatives, it is highly susceptible to thermal degradation. This whitepaper provides an in-depth technical analysis of its degradation causality, kinetic parameters, and the self-validating experimental workflows required to profile and stabilize this active pharmaceutical ingredient (API).

Molecular Thermodynamics & Degradation Causality

The primary thermodynamic vulnerability of 2-Butyl-4,6-DHBA is thermal decarboxylation . Structurally, the molecule is a 2-alkyl-4,6-dihydroxybenzoic acid.

The Causality of Instability: The hydroxyl groups at the 4- and 6-positions are situated ortho and para to the carboxyl group. These hydroxyls act as powerful electron donors via resonance, significantly increasing the electron density at the C1 position of the aromatic ring (the carbon bonded to the carboxyl group).

Because of this localized electron density, the C1 carbon becomes highly susceptible to electrophilic attack by a proton. In aqueous or protic environments, the rate-determining step of degradation is the protonation of the C1 carbon to form a Wheland intermediate. Once protonated, the thermodynamic drive to restore aromaticity forces the cleavage of the C–C bond. This rapidly expels carbon dioxide (

Reaction pathway of 2-Butyl-4,6-DHBA thermal decarboxylation.

Kinetic Parameters of Decarboxylation

The decarboxylation process of 2-Butyl-4,6-DHBA follows pseudo-first-order kinetics. The reaction rate is highly temperature-dependent and can be accurately modeled using the Arrhenius and Eyring equations ([3]).

Because the ortho/para hydroxyls stabilize the transition state, the activation energy (

Table 1: Estimated Thermodynamic Parameters (Aqueous Media, pH 7.0)

| Parameter | Symbol | Estimated Value Range | Unit |

| Activation Energy | 90 – 97 | kJ/mol | |

| Enthalpy of Activation | 85 – 92 | kJ/mol | |

| Entropy of Activation | -40 to -60 | J/(mol·K) | |

| Gibbs Free Energy of Activation | ~105 | kJ/mol | |

| Reaction Order | 1 (Pseudo-first-order) | - |

Methodological Framework: Stability Profiling Protocol

To accurately determine the shelf-life and thermodynamic stability of 2-Butyl-4,6-DHBA, researchers must employ a self-validating kinetic assay . Standard stability tests often fail due to solvent evaporation or continued degradation post-sampling. The following step-by-step protocol ensures absolute kinetic integrity.

Step-by-Step Methodology

-

Matrix Preparation & Internal Standardization: Dissolve 2-Butyl-4,6-DHBA in a buffered aqueous solution (pH 7.0) or the target lipid formulation. Self-validation step: Spike the sample with a stable isotope-labeled internal standard (e.g., 2-Butyl-4,6-DHBA-d9). This corrects for matrix effects and validates extraction recovery during LC-MS/MS analysis.

-

Isothermal Stressing: Aliquot the matrix into hermetically sealed glass ampoules. Causality: Sealing prevents solvent evaporation at high temperatures, which would otherwise concentrate the solute and artificially alter the reaction kinetics. Incubate the ampoules in precision oil baths at multiple isothermal setpoints (e.g., 80°C, 100°C, 120°C, 140°C).

-

Kinetic Quenching: At predefined time intervals, remove an ampoule and immediately submerge it in an ice-water bath while injecting 0.1% formic acid. Causality: The rapid temperature drop removes the thermal activation energy required for the transition state. Simultaneously, the pH drop shifts the equilibrium from the highly reactive carboxylate anion to the more stable neutral acid, instantly halting decarboxylation.

-

LC-MS/MS Quantification: Analyze the quenched samples using UHPLC coupled with tandem mass spectrometry (MRM mode). Quantify the remaining 2-Butyl-4,6-DHBA and the generated 5-butylresorcinol.

-

Thermodynamic Modeling: Plot the natural logarithm of the remaining concentration versus time to extract the rate constant (

). Utilize an Arrhenius plot (

Step-by-step workflow for the thermodynamic stability profiling.

Formulation and Noncovalent Stabilization Strategies

Because 2-Butyl-4,6-DHBA is thermodynamically unstable at room temperature over extended periods, advanced formulation strategies are required for commercial drug development.

One highly effective, field-proven method is noncovalent stabilization via intercalation into Layered Double Hydroxides (LDHs) ([4]).

The Causality of Stabilization:

By intercalating the acid into the rigid crystalline lattice of an LDH, the conformational mobility of the carboxyl group is severely restricted. This steric hindrance prevents the molecule from adopting the necessary spatial geometry required for the decarboxylation transition state. Furthermore, the microenvironment of the LDH shields the C1 carbon from electrophilic proton attack, effectively raising the activation energy barrier (

References

-

[1] Keasling, J. D., et al. "Recombinant production systems for prenylated polyketides of the cannabinoid family." Google Patents (US20180334692A1). URL:

-

[2] Li, J., & Brill, T. B. (2003). "Spectroscopy of Hydrothermal Reactions 23: The Effect of OH Substitution on the Rates and Mechanisms of Decarboxylation of Benzoic Acid." The Journal of Physical Chemistry A, 107(15), 2667-2673. ACS Publications. URL:[Link]

-

[3] Fućak, T., Kreft, S., Svedružić, Ž. M., & Tavčar, E. (2023). "Mechanism and kinetics of CBDA decarboxylation into CBD in hemp." Journal of Plant Biochemistry and Biotechnology, 32(3), 608-621. Springer. URL:[Link]

-

[4] Anderson, D. (2025). "Formulation and noncovalent stabilization of olivetolic acid derivatives." Justia Patents (US12377109B2). URL:[Link]

Sources

Crystal structure analysis of 2-Butyl-4,6-dihydroxybenzoic acid

An In-depth Technical Guide to the Crystal Structure Analysis of 2-Butyl-4,6-dihydroxybenzoic Acid and its Analogs

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Abstract

This guide provides a comprehensive, in-depth exploration of the methodologies and considerations involved in the single-crystal X-ray diffraction analysis of 2-Butyl-4,6-dihydroxybenzoic acid, a novel small organic molecule. While a specific structure determination for this exact compound is not publicly available, this document serves as an authoritative manual, outlining the critical steps from synthesis and crystallization to data analysis and interpretation. By leveraging established principles and best practices from the analysis of analogous compounds, this guide is designed to equip researchers, scientists, and drug development professionals with the expertise to elucidate the three-dimensional atomic arrangement of this and similar molecules. Understanding the crystal structure is paramount, as it provides invaluable insights into the physicochemical properties, intermolecular interactions, and ultimately, the therapeutic potential of new chemical entities.

Introduction: The Significance of Structural Elucidation

The precise knowledge of a molecule's three-dimensional structure is a cornerstone of modern drug discovery and materials science. For a compound like 2-Butyl-4,6-dihydroxybenzoic acid, a derivative of the well-studied dihydroxybenzoic acid family, understanding its crystal structure can reveal crucial information about its hydrogen bonding networks, molecular conformation, and packing arrangements. These details are directly linked to its solubility, stability, and bioavailability, all of which are critical parameters in drug development. Furthermore, the elucidation of its structure can inform the design of more potent and selective analogs. This guide will walk through the essential techniques required to achieve this, emphasizing the "why" behind each step to foster a deeper understanding of the process.

Synthesis and Purification

The journey to a crystal structure begins with the synthesis of high-purity material. The presence of impurities can significantly hinder crystallization efforts. A plausible synthetic route for 2-Butyl-4,6-dihydroxybenzoic acid would involve the Friedel-Crafts acylation of a suitably protected resorcinol derivative, followed by a Clemmensen or Wolff-Kishner reduction and subsequent deprotection.

Experimental Protocol: Synthesis and Purification

-

Protection of Resorcinol: Begin by protecting the hydroxyl groups of resorcinol (1,3-dihydroxybenzene) to prevent side reactions. A common method is the formation of a diether, for example, using methyl iodide in the presence of a base like potassium carbonate.

-

Friedel-Crafts Acylation: The protected resorcinol is then acylated using butyryl chloride and a Lewis acid catalyst such as aluminum chloride in an appropriate solvent like dichloromethane. This will introduce the butyl ketone group at the 2-position.

-

Reduction of the Ketone: The carbonyl group of the resulting ketone is reduced to a methylene group to form the butyl side chain. The Wolff-Kishner reduction, using hydrazine hydrate and a strong base like potassium hydroxide in a high-boiling solvent, is a suitable method.

-

Deprotection: The protecting groups on the hydroxyl functions are removed. In the case of methyl ethers, this can be achieved using a strong acid like hydrobromic acid.

-

Purification: The crude product is then purified, typically by column chromatography on silica gel, followed by recrystallization to obtain a highly pure sample suitable for crystallization trials. The purity should be confirmed by techniques such as NMR spectroscopy and mass spectrometry.

Crystallization: The Art and Science of Growing Single Crystals

Obtaining a single crystal of sufficient size and quality is often the most challenging step in a crystal structure determination. This process involves a systematic screening of various crystallization conditions to find the optimal parameters for the molecule to self-assemble into a well-ordered crystalline lattice.

Common Crystallization Techniques for Small Organic Molecules:

-

Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, gradually increasing the concentration until saturation is reached and crystals begin to form.

-

Vapor Diffusion (Hanging and Sitting Drop): A drop of the compound's solution is equilibrated with a larger reservoir of a precipitant. The slow diffusion of the precipitant into the drop induces crystallization.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and promoting crystal growth.

Experimental Protocol: Crystallization Screening

-

Solvent Selection: Begin by testing the solubility of 2-Butyl-4,6-dihydroxybenzoic acid in a range of solvents with varying polarities (e.g., water, ethanol, acetone, ethyl acetate, hexane).

-

Initial Screening: Set up a multi-well crystallization plate using a combination of the above techniques. For slow evaporation, place small vials with different solvent systems in a larger, sealed container. For vapor diffusion, use commercially available plates to screen a wide range of precipitants.

-

Optimization: Once initial crystal "hits" are observed, systematically optimize the conditions around these hits. This involves fine-tuning the solvent ratios, concentration of the compound, and temperature.

Single-Crystal X-ray Diffraction: Unveiling the Atomic Arrangement

Once a suitable crystal is obtained, it is analyzed using a single-crystal X-ray diffractometer. This instrument bombards the crystal with a focused beam of X-rays and measures the diffraction pattern produced. The geometry and intensity of the diffracted beams contain the information about the arrangement of atoms within the crystal.

Workflow for Single-Crystal X-ray Diffraction:

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Experimental Protocol: Data Collection, Structure Solution, and Refinement

-

Crystal Mounting and Screening: A suitable crystal is selected under a microscope and mounted on a goniometer head.[1] The crystal is then placed in the X-ray beam of the diffractometer and cooled, typically to 100 K, to minimize thermal vibrations.[2] An initial diffraction image is taken to assess the crystal quality.[1]

-

Data Collection: A complete set of diffraction data is collected by rotating the crystal in the X-ray beam and recording the diffraction pattern at various orientations.[2][3] The data collection strategy aims to measure all unique reflections with high redundancy.[4]

-

Data Reduction and Unit Cell Determination: The collected images are processed to determine the unit cell parameters (the dimensions of the basic repeating unit of the crystal) and the space group (the symmetry of the crystal lattice).[1] The intensities of the individual reflections are integrated and corrected for various experimental factors.

-

Structure Solution: The "phase problem" is the central challenge in crystallography, as the phases of the diffracted X-rays are lost during the experiment.[5] For small molecules, direct methods are commonly used to solve the phase problem and generate an initial electron density map.[2] This map reveals the positions of the atoms in the crystal.

-

Structure Refinement: The initial atomic model is refined using a least-squares method to improve the agreement between the observed diffraction data and the data calculated from the model.[6] This iterative process adjusts the atomic positions, thermal parameters, and other model parameters to achieve the best possible fit.[2]

-

Validation and Finalization: The final structure is rigorously validated to ensure its chemical and crystallographic reasonability. The results are typically compiled into a Crystallographic Information File (CIF), which is a standard format for reporting crystal structure data.[7][8]

Data Interpretation and Structural Features

The final output of a crystal structure analysis is a wealth of information that provides deep insights into the molecule's properties.

Key Crystallographic Data and Their Significance:

| Parameter | Description | Significance for Drug Development |

| Unit Cell Dimensions | The lengths and angles of the repeating unit of the crystal. | Influences crystal packing, density, and stability. |

| Space Group | The symmetry operations that describe the arrangement of molecules in the crystal. | Determines chirality and can affect physical properties. |

| Atomic Coordinates | The precise x, y, z positions of each atom in the unit cell. | Defines the molecule's 3D conformation and geometry. |

| Bond Lengths and Angles | The distances and angles between atoms. | Confirms the chemical connectivity and reveals any unusual strain. |

| Torsion Angles | The dihedral angles that describe the rotation around chemical bonds. | Defines the overall shape and conformation of the molecule. |

| Hydrogen Bonding | The specific interactions between hydrogen bond donors and acceptors. | Crucial for understanding intermolecular interactions, solubility, and receptor binding. |

| Crystal Packing | The arrangement of molecules in the crystal lattice. | Affects crystal morphology, stability, and dissolution rate. |

Hypothetical Structural Features of 2-Butyl-4,6-dihydroxybenzoic Acid:

Based on its chemical structure, we can anticipate several key features in the crystal structure of 2-Butyl-4,6-dihydroxybenzoic acid:

-

Intramolecular Hydrogen Bonding: A strong intramolecular hydrogen bond is expected between the carboxylic acid proton and the adjacent hydroxyl group at the 6-position. This would form a stable six-membered ring and influence the conformation of the carboxyl group.

-

Intermolecular Hydrogen Bonding: The remaining hydroxyl group at the 4-position and the carbonyl oxygen of the carboxylic acid are likely to participate in intermolecular hydrogen bonding, leading to the formation of extended networks such as dimers or chains.

-

Conformational Flexibility of the Butyl Chain: The n-butyl group has several rotatable bonds, and its conformation in the crystal structure will be determined by a balance of intramolecular and intermolecular forces, including van der Waals interactions.

Application in Drug Development

The detailed structural information obtained from single-crystal X-ray diffraction is invaluable in the drug development process.

-

Structure-Activity Relationship (SAR) Studies: By understanding the precise 3D structure of 2-Butyl-4,6-dihydroxybenzoic acid, medicinal chemists can design analogs with improved binding affinity to a biological target.

-

Polymorph Screening: Different crystal forms (polymorphs) of a drug can have different physical properties. Crystallography is the definitive method for identifying and characterizing polymorphs.

-

Formulation Development: Knowledge of the crystal packing and intermolecular interactions can guide the development of stable and effective drug formulations.

-

Intellectual Property: A well-characterized crystal structure is a critical component of patent applications for new chemical entities.

Conclusion

The crystal structure analysis of a novel compound like 2-Butyl-4,6-dihydroxybenzoic acid is a multifaceted process that combines synthetic chemistry, the physical chemistry of crystallization, and the powerful analytical technique of single-crystal X-ray diffraction. While presenting a hypothetical guide in the absence of a public structure, the principles and protocols outlined herein represent the gold standard in the field. The resulting structural information is not merely an academic curiosity but a vital piece of data that can accelerate the discovery and development of new medicines.

References

-

Single-crystal X-ray Diffraction - SERC. (2007, May 17). Retrieved from [Link]

-

What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (2025, April 14). Retrieved from [Link]

-

Wlodawer, A., Minor, W., Dauter, Z., & Jaskolski, M. (2008). Collection of X-ray diffraction data from macromolecular crystals. Acta Crystallographica Section D: Biological Crystallography, 64(Pt 1), 29–41. Retrieved from [Link]

-

Crystal Structure Determination & Refinement | X-ray Crystallography - Fiveable. (n.d.). Retrieved from [Link]

-

Dhasmana, D., Singh, A. K., & Singh, N. (2022). Preliminary understanding of experiments on single crystal X-ray crystallography. Indian Chemical Society, 1(2), 66-73. Retrieved from [Link]

-

Unpacking the CIF: A Friendly Guide to Crystallographic Information Files - Oreate AI Blog. (2026, February 17). Retrieved from [Link]

-

Terwilliger, T. C., Read, R. J., Adams, P. D., Brunger, A. T., & Afonine, P. V. (2012). Recent developments in phasing and structure refinement for macromolecular crystallography. Methods in Molecular Biology, 834, 155–181. Retrieved from [Link]

-

Hall, S. R., Allen, F. H., & Brown, I. D. (1991). The Crystallographic Information File (CIF): a new standard archive file for crystallography. Acta Crystallographica Section A: Foundations of Crystallography, 47(6), 655–685. Retrieved from [Link]

-

A short guide to Crystallographic Information Files - CCDC. (n.d.). Retrieved from [Link]

-

Introduction to Structure Refinement. (n.d.). Retrieved from [Link]

-

Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(Pt 2), 148–155. Retrieved from [Link]

-

Structure Solution and Refinement with Olex2: A guide for Chem 432 Students. (2021, December 31). Retrieved from [Link]

-

A Guide to CIF for Authors. (n.d.). Retrieved from [Link]

-

Watkin, D. J. (2008). Structure refinement: some background theory and practical strategies. In International Tables for Crystallography (Vol. G, pp. 294-307). Retrieved from [Link]

Sources

- 1. indianchemicalsociety.com [indianchemicalsociety.com]

- 2. fiveable.me [fiveable.me]

- 3. Collection of X-ray diffraction data from macromolecular crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. web.mit.edu [web.mit.edu]

- 5. Recent developments in phasing and structure refinement for macromolecular crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Introduction [pd.chem.ucl.ac.uk]

- 7. CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

Methodological & Application

High-Yield Chemical Synthesis of 2-Butyl-4,6-dihydroxybenzoic Acid: An Application Note and Protocol

Introduction

2-Butyl-4,6-dihydroxybenzoic acid, also known as olivetolic acid, is a key intermediate in the biosynthesis of various natural products, most notably cannabinoids. Its structural motif, a substituted resorcylic acid, also makes it a valuable building block in medicinal chemistry for the development of novel therapeutic agents. The growing interest in cannabinoid-based therapeutics and other pharmacologically active molecules has created a demand for efficient and high-yield synthetic routes to this compound, independent of complex biological systems.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the high-yield chemical synthesis of 2-Butyl-4,6-dihydroxybenzoic acid. We will explore two robust synthetic strategies, detailing the underlying chemical principles and providing step-by-step protocols for each. The methodologies described herein are designed to be self-validating, with an emphasis on achieving high yields and purity.

Synthetic Strategies: A Comparative Overview

Two primary chemical synthesis routes have been identified as particularly effective for the preparation of 2-Butyl-4,6-dihydroxybenzoic acid:

-

Kolbe-Schmitt Carboxylation of 5-Butylresorcinol: This is a direct approach that introduces the carboxylic acid group onto a pre-alkylated resorcinol ring. The Kolbe-Schmitt reaction is a well-established method for the carboxylation of phenols.[1]

-

Multi-step Synthesis via Grignard Reaction and Demethylation: This route involves the construction of the carbon skeleton followed by the deprotection of hydroxyl groups. It offers a high degree of control over the substitution pattern of the aromatic ring.

The choice between these strategies will depend on the availability of starting materials, desired scale, and the specific capabilities of the laboratory.

Strategy 1: Kolbe-Schmitt Carboxylation of 5-Butylresorcinol

This method leverages the direct carboxylation of 5-butylresorcinol. The key to a high-yield synthesis is the regioselective introduction of the carboxyl group at the C2 position of the resorcinol ring.

Workflow for Kolbe-Schmitt Carboxylation

Caption: Workflow for the synthesis of 2-Butyl-4,6-dihydroxybenzoic acid via Kolbe-Schmitt carboxylation.

Protocol: High-Yield Synthesis of 2-Butyl-4,6-dihydroxybenzoic Acid via Kolbe-Schmitt Carboxylation

Part A: Synthesis of 5-Butylresorcinol (Precursor)

This protocol is based on established Friedel-Crafts and reduction methodologies.

Materials:

-

Resorcinol

-

Butyryl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous nitrobenzene or carbon disulfide

-

Zinc amalgam (for Clemmensen reduction) or hydrazine hydrate and potassium hydroxide (for Wolff-Kishner reduction)

-

Hydrochloric acid

-

Toluene

-

Standard laboratory glassware and safety equipment

Procedure:

-

Friedel-Crafts Acylation:

-

In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser connected to a gas trap, suspend anhydrous aluminum chloride (1.1 eq) in anhydrous nitrobenzene.

-

Cool the suspension to 0-5 °C in an ice bath.

-

Slowly add a solution of resorcinol (1.0 eq) and butyryl chloride (1.05 eq) in nitrobenzene to the stirred suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-3 hours, or until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture and pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with a suitable solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4-butyrylresorcinol.

-

-

Clemmensen Reduction:

-

To a flask containing the crude 4-butyrylresorcinol, add amalgamated zinc and concentrated hydrochloric acid.

-

Heat the mixture under reflux for 4-6 hours.

-

Cool the reaction mixture and extract the product with toluene.

-

Wash the organic layer with water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude 5-butylresorcinol by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

-

Part B: Kolbe-Schmitt Carboxylation

This protocol is adapted from established procedures for the carboxylation of phenols under pressure.[2][3]

Materials:

-

5-Butylresorcinol

-

Anhydrous potassium carbonate (K₂CO₃)

-

Absolute ethanol

-

Carbon dioxide (CO₂) gas

-

Hydrochloric acid (HCl)

-

High-pressure autoclave

-

Standard laboratory glassware and safety equipment

Procedure:

-

Reaction Setup:

-

In a high-pressure autoclave, combine 5-butylresorcinol (1.0 eq) and anhydrous potassium carbonate (1.0-1.2 eq).

-

Add absolute ethanol as a solvent (mass ratio of resorcinol to ethanol of 1:2 to 1:4).[2]

-

-

Carboxylation:

-

Work-up and Purification:

-

After the reaction, cool the autoclave to room temperature and carefully vent the CO₂ pressure.

-

Transfer the reaction mixture to a beaker and add water to dissolve the product.

-

Acidify the solution with hydrochloric acid to a pH of approximately 2-3 to precipitate the crude 2-Butyl-4,6-dihydroxybenzoic acid.

-

Collect the precipitate by filtration and wash with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., water or an ethanol/water mixture) or by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

-

| Reagent | Molar Ratio | Key Parameters | Expected Yield |

| Friedel-Crafts Acylation | |||

| Resorcinol | 1.0 | Solvent: Anhydrous Nitrobenzene; T: 60-70 °C, 2-3 h | ~70-80% |

| Butyryl chloride | 1.05 | Catalyst: AlCl₃ (1.1 eq) | |

| Clemmensen Reduction | |||

| 4-Butyrylresorcinol | 1.0 | Reagent: Zn(Hg), HCl; T: Reflux, 4-6 h | ~80-90% |

| Kolbe-Schmitt Carboxylation | |||

| 5-Butylresorcinol | 1.0 | Solvent: Absolute Ethanol; P(CO₂): 1.35-1.45 MPa[2] | ~60-70% |

| Potassium Carbonate | 1.0-1.2 | T: 130-150 °C, 3-4 h[2] |

Strategy 2: Multi-step Synthesis via Grignard Reaction and Demethylation

This approach offers a more controlled synthesis, starting from a readily available substituted benzoic acid. The key steps are the formation of a ketone intermediate via a Grignard reaction and the subsequent demethylation of the methoxy groups.

Workflow for Grignard-based Synthesis

Caption: Workflow for the synthesis of 2-Butyl-4,6-dihydroxybenzoic acid via a Grignard-based route.

Protocol: High-Yield Synthesis of 2-Butyl-4,6-dihydroxybenzoic Acid via Grignard Reaction and Demethylation

Part A: Synthesis of 2-Butyl-4,6-dimethoxybenzoic acid

This protocol is conceptualized based on standard Grignard and subsequent functional group manipulation reactions.

Materials:

-

3,5-Dimethoxybenzoyl chloride

-

Butylmagnesium bromide (or prepared in situ from 1-bromobutane and magnesium)

-

Anhydrous diethyl ether or THF

-

Strong base (e.g., n-butyllithium)

-

Dry ice (solid CO₂)

-

Hydrochloric acid

-

Standard laboratory glassware and safety equipment for handling pyrophoric reagents

Procedure:

-

Grignard Reaction:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), place a solution of 3,5-dimethoxybenzoyl chloride (1.0 eq) in anhydrous diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add butylmagnesium bromide (1.1 eq) to the stirred solution.

-

After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis shows complete consumption of the starting material.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 1-(3,5-dimethoxyphenyl)pentan-1-one.

-

-

Reduction and Carboxylation:

-

The crude ketone can be reduced to the corresponding alkane, 1-butyl-3,5-dimethoxybenzene, using standard methods like the Wolff-Kishner or Clemmensen reduction.

-

The resulting 1-butyl-3,5-dimethoxybenzene is then carboxylated. Dissolve the alkane in anhydrous THF under an inert atmosphere and cool to -78 °C.

-

Add a strong base such as n-butyllithium (1.1 eq) dropwise.

-

After stirring for 1-2 hours at -78 °C, add crushed dry ice to the reaction mixture.

-

Allow the mixture to warm to room temperature, then quench with water.

-

Acidify with hydrochloric acid and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude 2-butyl-4,6-dimethoxybenzoic acid.

-

Part B: Demethylation

This protocol utilizes boron tribromide, a powerful reagent for the cleavage of aryl methyl ethers.[4]

Materials:

-

2-Butyl-4,6-dimethoxybenzoic acid

-

Boron tribromide (BBr₃)

-

Anhydrous dichloromethane (DCM)

-

Methanol

-

Standard laboratory glassware and safety equipment for handling corrosive and moisture-sensitive reagents

Procedure:

-

Reaction Setup:

-

In a flame-dried, three-necked flask under an inert atmosphere, dissolve the crude 2-butyl-4,6-dimethoxybenzoic acid (1.0 eq) in anhydrous DCM.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

-

Demethylation:

-

Slowly add a solution of boron tribromide (2.5-3.0 eq) in anhydrous DCM to the stirred solution.

-

After the addition, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Cool the reaction mixture to 0 °C and slowly quench by adding methanol.

-

Remove the solvent under reduced pressure.

-

Add more methanol and evaporate again to ensure all boron residues are removed as trimethyl borate.

-

The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., water or hexane/ethyl acetate) or by column chromatography on silica gel.

-

| Reagent | Molar Ratio | Key Parameters | Expected Yield |

| Grignard Reaction | |||

| 3,5-Dimethoxybenzoyl chloride | 1.0 | Solvent: Anhydrous Diethyl Ether; T: 0 °C to RT, 2-4 h | ~80-90% |

| Butylmagnesium bromide | 1.1 | ||

| Demethylation | |||

| 2-Butyl-4,6-dimethoxybenzoic acid | 1.0 | Solvent: Anhydrous DCM; T: -78 °C to RT, overnight[4] | ~85-95% |

| Boron Tribromide (BBr₃) | 2.5-3.0 |

Product Characterization

The identity and purity of the synthesized 2-Butyl-4,6-dihydroxybenzoic acid should be confirmed by standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (DMSO-d₆): The spectrum should show characteristic signals for the aromatic protons, the butyl chain protons, and the acidic protons of the hydroxyl and carboxyl groups. The aromatic protons typically appear as two distinct signals in the aromatic region.

-

¹³C NMR (DMSO-d₆): The spectrum will show the expected number of carbon signals, including those for the carboxyl carbon, the aromatic carbons (with those attached to hydroxyl groups shifted downfield), and the carbons of the butyl chain.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product. The fragmentation pattern can provide further structural information.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will exhibit characteristic absorption bands for the O-H stretching of the carboxylic acid and phenolic hydroxyl groups (a broad band typically in the range of 3500-2500 cm⁻¹), the C=O stretching of the carboxylic acid (around 1650-1700 cm⁻¹), and C-H stretching of the aromatic ring and the alkyl chain.[5]

Conclusion

This application note has detailed two high-yield synthetic routes for the preparation of 2-Butyl-4,6-dihydroxybenzoic acid. The Kolbe-Schmitt carboxylation of 5-butylresorcinol offers a more direct approach, while the multi-step synthesis involving a Grignard reaction and demethylation provides greater control. Both methods, when executed with care and precision, are capable of producing the target compound in high yield and purity, suitable for use in research and drug development. The provided protocols and characterization data serve as a valuable resource for scientists working in this field.

References

- CN102211995A - Preparation method of 2,6-dihydroxybenzoic acid - Google P

- Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO 2 and In Situ Product Removal - MDPI.

- Method for producing 2,6-dihydroxybenzoic acid - Googleapis.com.

- 3,5-dihydroxybenzoic acid - Organic Syntheses Procedure.

- HPLC Separation of Dihydroxybenzoic Acids on Newcrom B Column - SIELC Technologies.

- 3 - Organic Syntheses Procedure.

- Kolbe–Schmitt type reaction under ambient conditions medi

- EP0049848A1 - Process for the preparation of 2,6-disubstituted 4-hydroxy-benzoic acids and their esters - Google P

- Simple Synthesis of 5-Substituted Resorcinols: A Revisited Family of Interesting Bioactive Molecules - PubMed.

- 13 C and 1 H NMR data of 1 (in CDCl3) and 2 (in DMSO-d6) (100 and 400...

- EI-Mass fragmentation pattern of oleanolic acid - ResearchG

- Aqueous Kolbe−Schmitt Synthesis Using Resorcinol in a Microreactor Laboratory Rig under High-p,T Conditions | Request PDF - ResearchG

- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.

- Application Note: HPLC Method for the Separation and Quantification of 2,6-Dihydroxybenzoic Acid - Benchchem.

- CN101591225A - The synthetic method of 5-alkylresorcinol - Google P

- A Para‐Selective Kolbe–Schmitt Reaction - PMC.

- How to Read and Interpret FTIR Spectra for Materials: A Master D

- Chapter 6: Mass spectrometric analysis of triterpenoids in dammar and mastic under EI and APCI conditions - UvA-DARE (Digital Academic Repository) - Universiteit van Amsterdam.

-

Shape Induced Sorting via Rim-to-Rim Complementarity in the Formation of Pillar[4][6]arene-based Supramolecular Organogels - Rsc.org.

- Fragmentation and Isomerization Pathways of Natural and Synthetic Cannabinoids Studied via Higher Collisional Energy Dissoci

- Separation of Organic Acids with 100% aqueous mobile phase using an Ascentis® Express AQ-C18 HPLC Column - MilliporeSigma.

- Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach in the Polymer/Plastic Thermal Decomposition I - Jurnal UPI.

- 2,6-Dihydroxybenzoic acid (303-07-1) 13C NMR spectrum - ChemicalBook.

- Kolbe–Schmitt reaction - Wikipedia.

- Synthesis of Resorcinol Derivatives and their Effects on Melanin Production - MDPI.

- INVESTIGATION OF THE PREPARATION OF 2,4,2',4',2". PENTAMETHOXY.TRIPHENYLCARBINOL.

- KR100895586B1 - Process for preparing high purity 4-ene-butylresorcinol crystals - Google P

- Sustainable CO 2 Fixation onto Bio-Based Arom

- The synthesis and characterization of a series of cocrystals of an isoniazid derivative with butan-2-one and propan-2-one - IUCr Journals.

- How to Interpret FTIR Results: A Beginner's Guide.

- Technical Support Center: Synthesis of 2,5-Dimethoxybenzoic Acid - Benchchem.

- Biotechnological Production, Isolation and Characterisation of (2R ,3S )

- Fourier transform infrared spectroscopy (FTIR) spectrum of...

- A Targeted Approach by High Resolution Mass Spectrometry to Reveal New Compounds in Raisins - MDPI.

- 1 H-and 13 C-NMR Data for 1 in DMSO-d6 and its derivative 4 in CDCl3 (δ...

- ms/ms fragmentation pathway of oleanolic acid aglycone in positive mode - ResearchG

- 4-n-butylresorcinol, a highly effective tyrosinase inhibitor for the topical treatment of hyperpigment

Sources

- 1. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]

- 2. CN102211995A - Preparation method of 2,6-dihydroxybenzoic acid - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. Structural insights into anhydrous and monohydrated forms of 2,4,6-trihydroxybenzoic acid based on Raman and terahertz spectroscopic characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ejournal.bumipublikasinusantara.id [ejournal.bumipublikasinusantara.id]

- 6. HPLC Separation of Dihydroxybenzoic Acids on Newcrom B Column | SIELC Technologies [sielc.com]

Protocol for isolating 2-Butyl-4,6-dihydroxybenzoic acid from fermentation broth

Application Note: Isolation and Purification of 2-Butyl-4,6-dihydroxybenzoic Acid (Butolic Acid) from Fermentation Broth

Introduction and Mechanistic Background

The engineering of microbial cell factories has revolutionized the production of rare and unnatural cannabinoid precursors. 2-Butyl-4,6-dihydroxybenzoic acid—commonly known as butolic acid—is the butyl-containing analogue of olivetolic acid[1]. It serves as a critical tetraketide intermediate for the downstream enzymatic synthesis of unnatural cannabinoids.

In engineered host systems (such as Saccharomyces cerevisiae or Escherichia coli), butolic acid is produced by feeding valeric acid (pentanoic acid) into the fermentation matrix[2]. The biosynthesis relies on the coordinated activity of two key enzymes: Olivetolic Acid Synthase (OAS) , a Type III polyketide synthase that condenses pentanoyl-CoA with three molecules of malonyl-CoA, and Olivetolic Acid Cyclase (OAC) , which catalyzes a regioselective C2–C7 intramolecular aldol condensation to form the final resorcylic acid ring[3][4].

Isolating this highly functionalized molecule from a complex fermentation broth requires a sequence of physicochemical manipulations. As a Senior Application Scientist, I have designed this protocol to exploit the specific acid-base chemistry and partition coefficients of butolic acid, ensuring high-fidelity recovery and >99% chromatographic purity[5].

Workflow for the biosynthesis and downstream isolation of 2-Butyl-4,6-dihydroxybenzoic acid.

Experimental Rationale & Causality

Every step in this workflow is dictated by the molecular structure of butolic acid (C₁₁H₁₄O₄):

-

pH-Driven Partitioning: Butolic acid contains a carboxylic acid group with a pKa of ~2.5. At the physiological pH of the fermentation broth (pH 5–7), it exists as a highly water-soluble carboxylate anion. By acidifying the broth to pH 2.0, we force the complete protonation of the carboxylate. This eliminates its charge, drastically increasing its lipophilicity and enabling quantitative extraction into an organic phase[5].

-

Solvent Selection (Ethyl Acetate): Ethyl acetate (EtOAc) is chosen over non-polar solvents (like hexane) because its moderate polarity and hydrogen-bond accepting nature perfectly solvate the two phenolic hydroxyl groups of butolic acid, while leaving polar primary metabolites (sugars, salts) in the aqueous waste.

-

Chromatographic Resolution: If the OAC enzyme is inefficient during fermentation, OAS will spontaneously release shunt products, such as decarboxylated butol (the butyl analogue of olivetol) or pyrone derivatives[3]. Because these shunt products lack the carboxyl group, they interact differently with a C18 stationary phase. Using 0.1% formic acid in the HPLC mobile phase suppresses the ionization of butolic acid, preventing peak tailing and ensuring baseline resolution from these neutral impurities[3][4].

Quantitative Process Metrics

To facilitate process tracking, the following table summarizes the expected quantitative data, thermodynamic states, and purity yields across the isolation workflow.

| Processing Phase | Method / Solvent System | Target Molecule State | Expected Recovery (%) | Target Purity (%) | In-Process Control (IPC) |

| Fermentation | Defined Media + Valeric Acid | Soluble Anion (Broth) | N/A | < 1% | LC-MS (m/z 209.1) |

| Clarification | Centrifugation (10,000 x g) | Soluble Anion (Supernatant) | > 98% | < 1% | Visual (Turbidity) |

| Acidification | Formic Acid / HCl (pH 2.0) | Protonated Neutral | 100% | < 1% | pH Meter Calibration |

| LLE Extraction | Ethyl Acetate (3x volume) | Solvated in Organic Phase | 90 - 95% | 40 - 60% | TLC of Aqueous Layer |

| Preparative HPLC | C18, H₂O/MeCN + 0.1% FA | Solvated in Mobile Phase | 75 - 85% | > 99% | Analytical HPLC-UV |

| Crystallization | Lyophilization / Drying | Solid Powder | > 95% (from HPLC) | > 99.5% | ¹H/¹³C NMR |

Self-Validating Step-by-Step Protocol

This protocol is designed as a self-validating system . Do not proceed to subsequent phases unless the specific In-Process Control (IPC) criteria are met.

Phase 1: Harvest and Broth Clarification

-

Harvest: Collect the fermentation broth post-induction (typically 48–72 hours).

-

Centrifugation: Centrifuge the broth at 10,000 × g for 15 minutes at 4°C to pellet the yeast or E. coli cells.

-

Filtration: Pass the supernatant through a 0.22 µm polyethersulfone (PES) membrane to remove residual cellular debris and prevent emulsion stabilization in the next step.

-

IPC Checkpoint 1: Perform a rapid analytical LC-MS on a 1 mL aliquot of the clarified broth. Proceed only if the extracted ion chromatogram (EIC) shows a dominant peak at m/z 209.1 [M-H]⁻ (the exact mass of butolic acid is 210.23 g/mol ).

-

Phase 2: Acidification and Liquid-Liquid Extraction (LLE)

-

Acidification: Slowly add concentrated Formic Acid (or 5 M HCl) to the clarified broth under continuous stirring until the pH stabilizes at 2.0.

-

Extraction: Add an equal volume of HPLC-grade Ethyl Acetate (EtOAc) to the acidified broth. Mix vigorously for 15 minutes using an overhead stirrer.

-

Phase Separation: Transfer the mixture to a separatory funnel (or centrifuge at 4,000 × g for 5 minutes if processing smaller volumes) to break any micro-emulsions. Collect the upper organic (EtOAc) layer.

-

Iterative Extraction: Repeat the EtOAc extraction two additional times on the remaining aqueous layer to maximize yield.

-

IPC Checkpoint 2: Spot the spent aqueous layer on a silica TLC plate alongside the organic extract. Develop in Hexane:EtOAc (3:1) with 1% acetic acid. If butolic acid (visualized under UV 254 nm) is still present in the aqueous layer, verify the pH is ≤ 2.0 and perform a fourth extraction.

-

Phase 3: Concentration and Reconstitution

-

Drying: Pool the organic fractions and add anhydrous sodium sulfate (Na₂SO₄) to remove residual water. Filter out the drying agent.

-

Evaporation: Concentrate the solvent under reduced pressure using a rotary evaporator at 30°C until a crude, viscous extract is obtained.

-

Reconstitution: Dissolve the crude extract in a minimal volume of Methanol (MeOH) for HPLC injection.

Phase 4: Preparative RP-HPLC Purification

-

Column Setup: Utilize a Preparative C18 column (e.g., 10 mm × 250 mm, 5 µm particle size).

-

Mobile Phases:

-

Solvent A: HPLC-grade H₂O with 0.1% Formic Acid (v/v).

-

Solvent B: HPLC-grade Acetonitrile (MeCN) with 0.1% Formic Acid (v/v)[3].

-

-

Gradient Elution: Run a linear gradient from 5% B to 95% B over 20 minutes at a flow rate appropriate for the column dimensions (e.g., 4 mL/min).

-

Detection & Collection: Monitor absorbance at 220 nm and 270 nm (characteristic for resorcylic acid derivatives). Collect the peak corresponding to butolic acid, which will elute slightly earlier than olivetolic acid due to its shorter butyl aliphatic chain.

-

IPC Checkpoint 3: Inject a 5 µL sample of the pooled HPLC fractions into an analytical HPLC system. Proceed to lyophilization only if the chromatogram demonstrates a single peak with >99% Area Under the Curve (AUC).

-

Phase 5: Lyophilization and Final Validation

-

Solvent Removal: Flash-freeze the pooled, pure HPLC fractions and lyophilize for 24–48 hours to remove water and acetonitrile.

-

Final Product: The resulting product will be a highly purified white to off-white powder of 2-Butyl-4,6-dihydroxybenzoic acid.

-

Structural Confirmation: Confirm the final molecular structure and absence of residual solvents using ¹H and ¹³C NMR spectroscopy.

References

- Recombinant production systems for prenylated polyketides of the cannabinoid family (WO2018209143A1).

- Prenyltransferase variants with increased thermostability (US11518983B1).

- High-Titer Production of Olivetolic Acid and Analogs in Engineered Fungal Host Using a Nonplant Biosynthetic P

- Complete biosynthesis of cannabinoids and their unnatural analogues in yeast.

- Synthetic Pathway for the Production of Olivetolic Acid in Escherichia coli. ACS Synthetic Biology.

Sources

- 1. US11518983B1 - Prenyltransferase variants with increased thermostability - Google Patents [patents.google.com]

- 2. WO2018209143A1 - Recombinant production systems for prenylated polyketides of the cannabinoid family - Google Patents [patents.google.com]

- 3. par.nsf.gov [par.nsf.gov]

- 4. life.sjtu.edu.cn [life.sjtu.edu.cn]

- 5. researchgate.net [researchgate.net]

HPLC method development for detection of 2-Butyl-4,6-dihydroxybenzoic acid

Abstract

This technical guide outlines the protocol for developing and validating a High-Performance Liquid Chromatography (HPLC) method for 2-Butyl-4,6-dihydroxybenzoic acid (CAS: 173324-41-9).[1] Unlike simple dihydroxybenzoic acid (DHBA) isomers, the presence of a butyl side chain introduces significant lipophilicity to the molecule, requiring a distinct chromatographic strategy that balances polar retention with hydrophobic interaction.[1] This document is designed for analytical chemists and drug development professionals, prioritizing robust separation, peak symmetry, and self-validating system suitability.

Analyte Profiling & Mechanistic Strategy[1]

Before initiating the wet-lab workflow, we must deconstruct the analyte's physicochemical behavior to select the correct stationary and mobile phases.[1]

Physicochemical Properties

| Property | Value / Characteristic | Chromatographic Implication |

| Structure | Benzoic acid core + 2 Hydroxyls + Butyl chain | Amphiphilic nature: Polar "head" (COOH, OH) and Non-polar "tail" (Butyl).[1] |

| Acidity (pKa) | ~3.4 (Carboxylic acid), ~9.5 (Phenols) | Critical: The mobile phase pH must be < 3.0 to suppress ionization of the carboxylic acid.[1][2] If pH > pKa, the molecule becomes anionic ( |

| Lipophilicity (LogP) | ~3.0 - 3.5 (Predicted) | The butyl group significantly increases retention on C18 compared to standard DHBA.[1][2] High organic strength will be required for elution.[1][2] |

| UV Absorption | Aromatic Ring + Carbonyl | Expected |

The "Why" Behind the Method

-

Stationary Phase: A C18 (Octadecylsilane) column is selected.[1][2] The butyl chain provides a "handle" for hydrophobic interaction, ensuring the molecule doesn't elute in the void volume (a common issue with polar acids).[1][2]

-

Mobile Phase Modifier: Formic Acid (0.1%) or Phosphoric Acid is mandatory.[1][2] We must operate at pH ~2.[1][2]5. This keeps the analyte in its neutral, protonated form (

), maximizing interaction with the C18 chains and minimizing peak tailing.[1][2] -

Solvent Selection: Acetonitrile (ACN) is preferred over Methanol for its lower viscosity (lower backpressure) and sharper peak shape for aromatic acids.[1][2]

Experimental Protocol: Method Development

Reagents and Equipment

-

HPLC System: Gradient-capable pump, Autosampler, Column Oven, UV-Vis or PDA Detector (e.g., Agilent 1200/1260, Waters Alliance).[1]

-

Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 5 µm) or equivalent (e.g., Waters Symmetry C18).[1]

-

Solvents: HPLC Grade Acetonitrile, HPLC Grade Water, Formic Acid (98%+).[1]

Standard Preparation

Objective: Create a stable stock solution that prevents precipitation of the hydrophobic butyl tail.[2]

-

Stock Solution (1.0 mg/mL):

-

Working Standard (50 µg/mL):

Chromatographic Conditions (The Protocol)

| Parameter | Setting | Rationale |

| Column Temp | 30°C or 35°C | Constant temperature improves retention time reproducibility.[2] |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns.[1][2] |

| Injection Vol | 10 µL | Standard volume; reduce if peak overloading occurs. |

| Detection | UV @ 254 nm | Universal aromatic detection.[1][2] Use 210 nm for trace impurities (lower specificity).[1][2] |

| Mobile Phase A | 0.1% Formic Acid in Water | Maintains pH ~2.7 to protonate the acid.[1][2] |

| Mobile Phase B | Acetonitrile (100%) | Strong elution solvent for the butyl chain.[1][2] |

Gradient Program

Since the analyte has both polar and non-polar features, a gradient is safer than isocratic flow to ensure all impurities are eluted.[1][2]

| Time (min) | % Mobile Phase B (ACN) | Event |

| 0.0 | 10% | Initial hold to retain polar impurities. |

| 2.0 | 10% | Isocratic hold.[1][2] |

| 12.0 | 90% | Linear ramp to elute the main analyte (likely elutes ~8-10 min).[1][2] |

| 15.0 | 90% | Wash step to remove highly lipophilic contaminants. |

| 15.1 | 10% | Return to initial conditions.[1][2] |

| 20.0 | 10% | Re-equilibration (Crucial). |

Visualization: Method Logic & Workflow

Method Development Decision Matrix

This diagram illustrates the logical pathway used to select the column and mobile phase based on the specific functional groups of the analyte.[2]

Figure 1: Decision matrix for selecting chromatographic parameters based on analyte chemistry.

Validation & System Suitability (The "Trust" Pillar)[1]

A method is only as good as its validation.[1][2] For this application, you must establish a System Suitability Test (SST) to be run before every sample batch.[1][2]

System Suitability Criteria

| Parameter | Acceptance Limit | Troubleshooting Failure |

| Retention Time (RT) | RSD < 2.0% (n=5) | Check pump flow stability and column temperature. |

| Peak Area | RSD < 2.0% (n=5) | Check autosampler precision and injector needle depth. |

| Tailing Factor ( | < 1.5 | Critical: If > 1.5, the mobile phase pH is likely too high (acid dissociating) or the column void is contaminated.[1][2] Action: Prepare fresh Mobile Phase A with accurate pH. |

| Theoretical Plates (N) | > 5000 | If low, the column may be aging or the connection tubing is too long (dead volume).[1][2] |

Linearity & Range

-

Protocol: Prepare 5 concentration levels: 10, 25, 50, 75, and 100 µg/mL.

-

Acceptance:

.[1][2] -

Logic: This confirms the detector response is proportional to concentration, essential for quantitative assays.[1][2]

Troubleshooting Common Issues

Issue 1: Split Peaks or Shoulder[1]

-

Cause: Sample solvent incompatibility.[1][2] The sample is dissolved in 100% Methanol, but the initial mobile phase is 90% Water.[1][2] The "solvent shock" causes the analyte to precipitate momentarily at the column head.[2]

-

Fix: Match the sample diluent to the initial mobile phase (e.g., 50:50 ACN:Water) or reduce injection volume to 5 µL.

Issue 2: Drifting Retention Times

-

Cause: Incomplete equilibration of the column after the gradient.[2] The butyl chain interacts strongly with the C18 phase and requires time to desorb/re-equilibrate.[1][2]

-

Fix: Extend the post-run re-equilibration time (Step 6 in the gradient table) from 5 minutes to 8-10 minutes.

References

-

PubChem. (2025).[1][2] 2,6-Dihydroxybenzoic acid (Compound Summary).[1][2][3][4][5][6][7][8] National Library of Medicine.[1][2] Retrieved from [Link](Used for structural analogy and pKa data of the core scaffold).

-

Fisher Scientific. (2025).[1][2] 2-Butyl-4,6-dihydroxybenzoic Acid, TRC 100 mg.[1][7] Retrieved from [Link](Verification of commercial availability and CAS 173324-41-9).[2]

-

Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience.[1][2] (General reference for C18 column selection and pH control strategies).

Sources

- 1. Showing Compound 2,4-Dihydroxybenzoic acid (FDB000842) - FooDB [foodb.ca]

- 2. 2,6-Dihydroxybenzoic Acid | C7H6O4 | CID 9338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Showing Compound 2,6-Dihydroxybenzoic acid (FDB000845) - FooDB [foodb.ca]

- 4. 2,4-Dihydroxybenzoic acid - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. HPLC Separation of Dihydroxybenzoic Acids on Newcrom B Column | SIELC Technologies [sielc.com]

- 7. 2-Butyl-4,6-dihydroxybenzoic Acid, TRC 100 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.at]

- 8. HPLC separation of Dihydroxybenzoic acid in Hydrogen-Bonding mode on SHARC 1 HPLC column | SIELC Technologies [sielc.com]

Application Note: Solid-Phase Extraction Strategies for the Robust Recovery of 2-Butyl-4,6-dihydroxybenzoic Acid

Introduction

2-Butyl-4,6-dihydroxybenzoic acid is a substituted dihydroxybenzoic acid, a class of phenolic acids that serve as versatile scaffolds in medicinal chemistry and drug discovery.[1] The accurate quantification of this compound and its metabolites in complex biological matrices, such as plasma and urine, is critical for pharmacokinetic, toxicological, and efficacy studies. However, the inherent complexity of these matrices necessitates a robust sample preparation strategy to remove interfering substances like proteins, salts, and endogenous metabolites.[2]

Solid-phase extraction (SPE) is a highly effective and widely adopted technique for the selective isolation and pre-concentration of analytes from complex samples.[3][4] It offers significant advantages over traditional liquid-liquid extraction, including higher recovery, reduced solvent consumption, and amenability to automation.[3]

This application note provides a detailed technical guide for developing robust SPE protocols for 2-Butyl-4,6-dihydroxybenzoic acid. We will explore two primary retention mechanisms—Reversed-Phase (RP) and Mixed-Mode Anion-Exchange (AX)—and present detailed, field-proven protocols for each. The causality behind sorbent selection, pH manipulation, and solvent choice is explained to empower researchers to adapt and optimize these methods for their specific applications.

Analyte Properties and SPE Implications